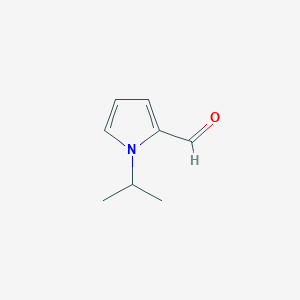

1-Isopropyl-1H-pyrrole-2-carbaldehyde

Description

Significance of Pyrrole-2-carbaldehyde Scaffolds in Heterocyclic Chemistry Research

The pyrrole-2-carbaldehyde (Py-2-C) scaffold is a fundamental building block in heterocyclic chemistry, valued for its presence in a wide array of natural products and its utility as a versatile synthetic intermediate. nih.gov These derivatives have been isolated from diverse natural sources, including fungi, plants, and microorganisms. nih.gov For instance, they are responsible for some of the aromatic flavors in raw cane sugar and have been identified in roasted chicory root. nih.gov

In a biological context, the Py-2-C skeleton is a core component of pyrraline, a well-known molecular marker for diabetes that is formed through a series of reactions between glucose and amino acids known as the Maillard reaction. nih.govmdpi.com This highlights the relevance of the Py-2-C structure in physiological processes.

The synthetic utility of pyrrole-2-carbaldehyde and its derivatives is significant. They serve as crucial precursors for the synthesis of more complex, high-value molecules. mdpi.com For example, pyrrole-2-carbaldehyde is used in the production of the BODIPY family of fluorescent dyes. mdpi.com Furthermore, this scaffold is a key intermediate in the synthesis of various pharmaceuticals and other bioactive compounds. echemi.com The reactivity of the aldehyde group allows for a wide range of chemical transformations, making it a valuable starting point for constructing diverse molecular architectures. guidechem.com

Below is a table detailing the chemical properties of the parent compound, Pyrrole-2-carboxaldehyde.

| Property | Value |

| Chemical Formula | C₅H₅NO |

| Molar Mass | 95.10 g/mol |

| Appearance | White to brown crystalline solid |

| Melting Point | 43-46 °C |

| Boiling Point | 217-219 °C |

| Solubility | Soluble in chloroform (B151607), dimethyl sulfoxide (B87167), methanol. Insoluble in water. |

Data sourced from multiple chemical suppliers and databases. echemi.comchemicalbook.com

Overview of N-Substituted Pyrrole (B145914) Derivatives in Organic Synthesis

N-substituted pyrrole derivatives represent a vital class of heterocyclic compounds due to their prevalence in natural products and their wide-ranging applications in medicinal chemistry and materials science. researchgate.net The pyrrole ring is a core structural component of many blockbuster drugs, including the anti-inflammatory drug Ketorolac, the cholesterol-lowering drug Atorvastatin, and the anti-cancer agent Sunitinib. scitechnol.com The substitution at the nitrogen atom (the 'N-substituent') significantly influences the molecule's physical, chemical, and biological properties.

The synthesis of N-substituted pyrroles is a major focus in organic chemistry, with numerous methods developed to achieve this transformation efficiently. nih.gov The most prominent and historically significant method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. uctm.edu Another classical method is the Clauson-Kaas reaction, which utilizes 2,5-dimethoxytetrahydrofuran (B146720) as a precursor to the 1,4-dicarbonyl moiety. researchgate.net

In recent years, there has been a strong emphasis on developing more environmentally friendly or "green" synthetic routes. researchgate.net This has led to the exploration of various catalysts and reaction conditions to improve yields, reduce reaction times, and minimize waste. mdpi.com Research has demonstrated the use of diverse catalysts, including Lewis acids like magnesium iodide (MgI₂), scandium triflate (Sc(OTf)₃), and various metal chlorides (FeCl₃, CaCl₂, ZrCl₄), as well as heterogeneous catalysts, to facilitate the synthesis of N-substituted pyrroles under milder conditions. researchgate.netuctm.edumdpi.com

The table below summarizes some common methods for the synthesis of N-substituted pyrroles.

| Synthesis Method | Reactants | Typical Conditions |

| Paal-Knorr Synthesis | 1,4-dicarbonyl compound, primary amine | Often requires a catalyst (e.g., acid, Lewis acid) and heating. uctm.edumdpi.com |

| Clauson-Kaas Reaction | 2,5-dimethoxytetrahydrofuran, primary amine | Typically performed in acidic aqueous or alcoholic solutions. researchgate.net |

| Industrial Synthesis | Furan, ammonia | Vapour phase reaction over solid acid catalysts like SiO₂ or Al₂O₃. uctm.edu |

These synthetic strategies provide chemists with a robust toolbox for creating a vast library of N-substituted pyrrole derivatives for various research applications, from drug discovery to the development of novel functional materials. maynoothuniversity.ie

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-7(2)9-5-3-4-8(9)6-10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQYIUGOKYHBSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40390078 | |

| Record name | 1-Isopropyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23373-77-5 | |

| Record name | 1-Isopropyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40390078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 1 Isopropyl 1h Pyrrole 2 Carbaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a primary site for numerous chemical reactions, including condensations, nucleophilic additions, and reductions.

Condensation Reactions (e.g., Schiff Base Formation)

The aldehyde functionality of 1-isopropyl-1H-pyrrole-2-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction is a cornerstone of heterocyclic chemistry, providing a pathway to more complex molecular architectures. For instance, the reaction with various substituted anilines in the presence of an acid catalyst typically proceeds with high yields. These reactions are often carried out in solvents like ethanol (B145695) or methanol, and the resulting imines are valuable intermediates for the synthesis of biologically active compounds.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the aldehyde group is susceptible to attack by a wide range of nucleophiles. Organometallic reagents, such as Grignard reagents and organolithium compounds, add to the carbonyl group to form secondary alcohols. For example, the addition of methylmagnesium bromide to this compound, followed by aqueous workup, yields the corresponding 1-(1-isopropyl-1H-pyrrol-2-yl)ethanol. Similarly, the Wittig reaction, involving the use of phosphorus ylides, can be employed to convert the aldehyde into an alkene, thereby extending the carbon chain.

Reduction to Pyrrole-2-methanol Derivatives

The aldehyde group can be selectively reduced to a primary alcohol, yielding (1-isopropyl-1H-pyrrol-2-yl)methanol. This transformation is commonly achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent. cdnsciencepub.com The reaction is generally efficient and chemoselective, leaving the pyrrole (B145914) ring intact. More potent reducing agents, such as lithium aluminum hydride (LiAlH4), can also be used, although care must be taken to avoid over-reduction of the pyrrole ring under harsh conditions. The resulting pyrrole-2-methanol derivatives are useful intermediates for further functionalization, such as etherification or esterification.

Reactions Involving the Pyrrole Ring System

The pyrrole ring, being an electron-rich aromatic system, is prone to electrophilic substitution reactions. The presence of the electron-withdrawing aldehyde group at the 2-position influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns on the Pyrrole Nucleus

The N-isopropyl group and the electron-withdrawing nature of the 2-carbaldehyde group direct incoming electrophiles primarily to the 4-position of the pyrrole ring. This is because the 2- and 5-positions are deactivated by the aldehyde, and the 3-position is sterically hindered by the adjacent isopropyl group. Typical electrophilic substitution reactions include nitration, sulfonation, and Friedel-Crafts acylation. For instance, nitration with a mixture of nitric acid and sulfuric acid under controlled temperatures introduces a nitro group at the 4-position.

Selective Halogenation of Pyrrole-2-carbaldehyde Scaffolds

The halogenation of this compound also demonstrates a high degree of regioselectivity. Bromination, for example, using N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride, selectively yields the 4-bromo derivative. The reaction proceeds through an electrophilic aromatic substitution mechanism where the bromine atom is introduced at the most electron-rich and sterically accessible position on the pyrrole ring. Similarly, chlorination can be achieved using reagents like N-chlorosuccinimide (NCS). These halogenated derivatives serve as versatile intermediates for cross-coupling reactions, such as Suzuki or Stille coupling, enabling the introduction of a wide variety of substituents at the 4-position.

Metallation Reactions (e.g., Lithiation to Generate Pyrrole-2-carbaldehyde Equivalents)

The metallation of N-substituted pyrroles is a crucial strategy for their regioselective functionalization. While direct deprotonation of the pyrrole ring can be challenging, various methods have been developed to generate lithiated intermediates, which serve as potent nucleophiles for forming new carbon-carbon and carbon-heteroatom bonds. In the context of N-substituted pyrrole-2-carbaldehydes like this compound, metallation offers a pathway to introduce substituents at specific positions, which would be difficult to achieve through electrophilic substitution due to the directing effects of the existing groups.

One effective strategy involves halogen-metal exchange. For instance, a bromo-substituted pyrrole can be treated with an organolithium reagent, such as tert-butyllithium, to generate the corresponding lithiated species. A notable application of this is the generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents from precursors like 2-bromo-6-diisopropylamino-1-azafulvenes. researchgate.netcdnsciencepub.com In this approach, a low-temperature bromine-lithium exchange produces a stable lithiated intermediate. researchgate.netcdnsciencepub.com This intermediate can then react with various electrophiles. Subsequent hydrolysis of the azafulvene moiety unmasks the carbaldehyde group, yielding a range of 5-substituted pyrrole-2-carbaldehydes with high regiochemical purity. researchgate.netcdnsciencepub.com The sterically demanding N-substituent (in this case, the precursor to the aldehyde) plays a key role in preventing nucleophilic addition of the organolithium reagent to the exocyclic carbon. researchgate.netcdnsciencepub.com

Directed ortho-metallation (DoM) is another powerful technique, where a substituent on the pyrrole ring directs the deprotonation to an adjacent position. While the aldehyde group itself is not a typical directing group for lithiation, N-substituents can influence the regioselectivity. For example, the use of a bulky triisopropylsilyl (TIPS) group on the nitrogen atom can sterically hinder the alpha-positions (C2 and C5), directing metallation to the beta-position (C3). researchgate.net

Furthermore, mixed-metal bases have been shown to be effective for the deprotonative metallation of N-substituted pyrroles. A combination of a lithium amide, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), and zinc chloride (ZnCl₂) can regioselectively deprotonate N-arylpyrroles at the C2 position. nih.gov This method provides a direct route to 2-metallated pyrroles, which can be trapped with electrophiles like iodine to yield 2-iodo derivatives. nih.gov This approach highlights how the choice of base and reaction conditions can precisely control the site of functionalization on the pyrrole ring system. researchgate.netnih.gov

Table 1: Examples of Metallation Strategies for Pyrrole Functionalization

| Starting Material Precursor | Reagent | Intermediate/Equivalent | Final Product Type | Ref. |

| 2-Bromo-6-diisopropylamino-1-azafulvene | tert-Butyllithium | 5-Lithio-6-diisopropylamino-1-azafulvene | 5-Substituted-pyrrole-2-carbaldehydes | cdnsciencepub.com |

| N-Phenylpyrrole | LiTMP / ZnCl₂·TMEDA, then I₂ | 2-Zincated/Lithiated N-phenylpyrrole | 2-Iodo-1-phenyl-1H-pyrrole | nih.gov |

| 3-Bromo-1-(triisopropylsilyl)-1H-pyrrole | n-BuLi, then sulfonylating agent | 3-Lithio-1-(triisopropylsilyl)-1H-pyrrole | 3-Arylsulfonyl-1-(triisopropylsilyl)-1H-pyrrole | researchgate.net |

Formation of Fused and Polyheterocyclic Systems from Pyrrole-2-carbaldehyde Precursors

N-substituted pyrrole-2-carbaldehydes, including this compound, are valuable precursors for the synthesis of nitrogen-containing fused and polyheterocyclic systems. These scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The aldehyde functionality provides a reactive handle for annulation reactions, where new rings are constructed onto the pyrrole core.

One prominent class of fused heterocycles synthesized from these precursors is the pyrrolo[1,2-a]pyrazines . These compounds can be prepared through the cyclization of enaminones derived from 2-formylpyrroles in the presence of ammonium (B1175870) acetate. researchgate.net A more complex approach involves the acid-catalyzed reaction of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with ortho-phenylenediamines, which proceeds through a double cyclodehydration and aromatization sequence to yield benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids. researchgate.net

Another important fused system is pyrrolo[1,2-b]pyridazine , also known as 5-azaindolizine. thsci.com The synthesis of these derivatives can be achieved through various condensation and cycloaddition reactions. nih.govnih.gov A classical route involves the reaction of 1-aminopyrrole (B1266607) derivatives with β-dicarbonyl compounds. nih.govresearchgate.net More contemporary methods utilize N-substituted pyrrole-2-carbaldehydes in domino reactions. For example, a highly efficient route to new quinone-indolizine hybrids (a related N-fused system) has been developed from N-substituted pyrrole-2-carboxaldehydes and quinones via a domino Michael addition-aldol condensation-aromatization sequence. researchgate.net

The versatility of N-substituted pyrrole-2-carbaldehydes extends to the formation of more complex polyheterocyclic structures. For example, they are key building blocks in the one-pot, three-component synthesis of indolizine-pyrrolodiazepine hybrids. researchgate.net This reaction proceeds through a domino sequence involving aldol (B89426) condensation, Michael addition, cycloisomerization, and imine formation to construct two new rings onto the pyrrole framework. researchgate.net Similarly, these aldehydes can react with prop-2-ynylsulfonium salts in a [4+2]-annulation to form indolizines bearing a thioether group. researchgate.net These examples underscore the utility of pyrrole-2-carbaldehyde precursors in generating molecular complexity through efficient, often one-pot, synthetic strategies.

Table 2: Fused Heterocyclic Systems Derived from Pyrrole-2-carbaldehyde Precursors

| Precursor Type | Reagents | Fused System Formed | Reaction Type | Ref. |

| 1-(2-Oxo-2-arylethyl)-1H-pyrrole-2-carbaldehyde | o-Phenylenediamines, Acid catalyst | Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine | Double cyclodehydration / Aromatization | researchgate.net |

| N-Substituted pyrrole-2-carbaldehyde | Quinones | Quinone-indolizine hybrids | Domino Michael addition-aldol condensation-aromatization | researchgate.net |

| 1-Aminopyrrole derivative | β-Dicarbonyl compounds (e.g., Benzoylacetone) | Pyrrolo[1,2-b]pyridazine | Condensation / Cyclization | nih.gov |

| N-Substituted pyrrole-2-carbaldehyde | Pyridine-2-acetonitrile, TMSCN, DBU | Indolizine-pyrrolodiazepine hybrids | Domino aldol condensation-Michael addition-cycloisomerization-imine formation | researchgate.net |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 1-Isopropyl-1H-pyrrole-2-carbaldehyde. It provides granular information about the chemical environment of magnetically active nuclei.

One-dimensional NMR, encompassing both proton (¹H) and carbon-13 (¹³C) NMR, is fundamental for the initial structural verification of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrrole (B145914) ring, the isopropyl substituent, and the aldehyde group. The anticipated chemical shifts (δ) in a deuterated chloroform (B151607) (CDCl₃) solvent are as follows: a singlet for the aldehyde proton (CHO) typically in the range of 9.5-9.6 ppm. The pyrrole ring protons are expected to appear as multiplets or distinct signals, with H5 adjacent to the nitrogen appearing around 7.0-7.2 ppm, H3 adjacent to the aldehyde group downfield around 6.9-7.1 ppm, and H4 at approximately 6.2-6.4 ppm. The isopropyl group would present as a septet for the CH proton around 4.8-5.0 ppm and a doublet for the two methyl (CH₃) groups around 1.4-1.6 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework. The aldehyde carbonyl carbon (C=O) is expected to resonate significantly downfield, typically around 180 ppm. The carbons of the pyrrole ring are anticipated at approximately 132 ppm (C2), 125 ppm (C5), 116 ppm (C3), and 110 ppm (C4). The isopropyl group carbons would appear with the CH carbon at roughly 52 ppm and the methyl carbons (CH₃) around 22 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CHO | 9.5-9.6 | ~180 |

| Pyrrole H3 | 6.9-7.1 | ~116 |

| Pyrrole H4 | 6.2-6.4 | ~110 |

| Pyrrole H5 | 7.0-7.2 | ~125 |

| Isopropyl CH | 4.8-5.0 | ~52 |

| Isopropyl CH₃ | 1.4-1.6 | ~22 |

| Pyrrole C2 | - | ~132 |

Two-dimensional (2D) NMR experiments are instrumental in confirming the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. Key correlations would be observed between the pyrrole ring protons (H3, H4, and H5) and between the isopropyl CH proton and the two methyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals as outlined in the table above.

Mass Spectrometry (MS)

Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of a compound.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecule with high precision, which in turn allows for the confirmation of its elemental composition. For this compound (C₈H₁₁NO), the calculated exact mass is approximately 137.08406 u. An experimental HRMS measurement close to this value would provide strong evidence for the compound's molecular formula. The structural determination of various N-alkyl pyrrole carboxaldehydes has been supported by HRMS analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates components of a mixture before they are introduced to the mass spectrometer for analysis. This is useful for assessing the purity of a sample of this compound and can also aid in its identification. The mass spectrum obtained from GC-MS would show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Expected fragments might include the loss of the isopropyl group, the aldehyde group, or cleavage of the pyrrole ring. GC-MS has been utilized in the analysis of various pyrrole-2-carbaldehydes found in natural products. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Analysis of 1H-Pyrrole-2-carbaldehyde

The gas-phase IR spectrum of the parent compound, 1H-pyrrole-2-carbaldehyde, displays several characteristic absorption bands that confirm its molecular structure. nist.gov The most notable peaks are the N-H stretch, the aldehydic C-H stretch, and the strong C=O carbonyl stretch.

Interactive Data Table: Key IR Absorptions for 1H-Pyrrole-2-carbaldehyde Data sourced from the NIST/EPA Gas-Phase Infrared Database. nist.gov

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3415 | Strong | N-H Stretch |

| 2820 | Medium | C-H Stretch (Aldehyde) |

| 1675 | Very Strong | C=O Stretch (Carbonyl) |

| 1540 | Strong | C=C Ring Stretch |

| 1420 | Strong | C-N Ring Stretch |

| 750 | Strong | C-H Out-of-plane Bend |

Expected Spectral Modifications for this compound

The introduction of an isopropyl group at the N-1 position would induce distinct and predictable changes in the IR spectrum:

Disappearance of the N-H Band: The most significant change would be the complete absence of the strong N-H stretching band around 3415 cm⁻¹. This provides a clear marker for successful N-alkylation.

Appearance of Isopropyl C-H Bands: New absorption bands corresponding to the isopropyl group would appear. These include:

Symmetric and asymmetric C-H stretching vibrations in the 2975-2870 cm⁻¹ region.

Characteristic C-H bending vibrations, notably a doublet of medium intensity near 1385-1380 cm⁻¹ and 1370-1365 cm⁻¹, which is a hallmark of the isopropyl group.

Shift in Carbonyl (C=O) Frequency: The electron-donating inductive effect of the isopropyl group would likely increase the electron density on the pyrrole ring. This electronic effect could slightly lower the frequency of the C=O stretching vibration (a minor red shift) compared to the 1675 cm⁻¹ band in the parent compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons in conjugated systems.

Analysis of 1H-Pyrrole-2-carbaldehyde

The UV-Vis spectrum of 1H-pyrrole-2-carbaldehyde in ethanol (B145695) shows distinct absorption maxima (λmax) corresponding to π → π* and n → π* electronic transitions within the conjugated system formed by the pyrrole ring and the carbonyl group. nist.gov

Interactive Data Table: UV-Vis Absorption Maxima for 1H-Pyrrole-2-carbaldehyde in Ethanol Data sourced from the NIST Chemistry WebBook. nist.gov

| λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition Type |

| 255 | 4470 | π → π |

| 290 | 14100 | π → π |

Expected Spectral Modifications for this compound

The substitution with an isopropyl group is expected to subtly influence the electronic transitions:

Bathochromic (Red) Shift: The isopropyl group acts as a weak auxochrome through its positive inductive effect (+I). By donating electron density to the pyrrole ring, it slightly raises the energy of the highest occupied molecular orbital (HOMO) without significantly affecting the lowest unoccupied molecular orbital (LUMO). This reduces the HOMO-LUMO energy gap, resulting in a slight shift of the absorption maxima to longer wavelengths (a bathochromic or red shift) for the π → π* transitions. The λmax values for this compound are therefore predicted to be slightly greater than 255 nm and 290 nm.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov It provides accurate measurements of bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation.

Analysis of this compound

A search of the scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction data for this compound. Therefore, its specific crystal system, space group, unit cell dimensions, and precise solid-state conformation remain undetermined.

While data for the target compound is unavailable, X-ray crystallography has been successfully employed to determine the structures of other pyrrole-2-carbaldehyde derivatives. mdpi.com Such analyses are crucial for confirming molecular planarity, understanding how different substituents affect the crystal packing, and identifying non-covalent interactions like hydrogen bonding (in compounds where it is possible) or π-stacking, which govern the supramolecular architecture of the solid. If a suitable crystal of this compound were to be analyzed, this technique would provide definitive information on the orientation of the isopropyl group relative to the pyrrole ring and the conformation of the aldehyde substituent. nih.gov

Theoretical and Mechanistic Investigations in Pyrrole 2 Carbaldehyde Chemistry

Computational Chemistry Approaches (e.g., Density Functional Theory) in Reaction Analysis

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for exploring the intricacies of pyrrole (B145914) chemistry. globethesis.com These approaches allow for the detailed investigation of reaction mechanisms, potential energy surfaces, and the prediction of molecular properties that may be difficult to observe experimentally. globethesis.com

DFT calculations are frequently employed to analyze the structural conformations and electronic properties of pyrrole-2-carbaldehyde derivatives. For instance, studies on related compounds like pyrrole-2-carboxaldehyde salicylhydrazone have used DFT to identify the most stable conformers and investigate the influence of dihedral angles on molecular stability. researchgate.net Similarly, the structure of complex derivatives has been investigated using DFT calculations to complement spectral data. researchgate.net Such computational analyses are considered highly desirable for building structure-activity relationships for this class of compounds. mdpi.com

These theoretical studies provide a powerful framework for understanding molecular behavior, from the stability of different conformers to the electronic factors governing reactivity. globethesis.comresearchgate.net

| Computational Method | Area of Investigation | Key Findings | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Structural Investigation | Elucidation of stable conformations and geometric parameters of pyrrole-2-carbaldehyde derivatives. | researchgate.net |

| DFT (B3LYP) | Conformational Analysis | Evaluation of potential energy surfaces to determine the most stable molecular forms (e.g., cis vs. trans). | researchgate.net |

| DFT | Reaction Mechanism Studies | Identification of preferred mechanistic pathways (e.g., hemiaminal vs. enamine cyclization) in pyrrole synthesis by computing potential energy surfaces. | globethesis.com |

| General Computational Chemistry | Structure-Activity Relationships | Aided in the design and understanding of biologically active pyrrole derivatives. | mdpi.com |

Elucidation of Reaction Mechanisms for Pyrrole-2-carbaldehyde Synthesis and Transformations

Understanding the step-by-step processes of chemical reactions is crucial for optimizing conditions and expanding the synthetic utility of pyrrole-2-carbaldehydes. Mechanistic investigations combine experimental evidence, such as intermediate identification and labeling studies, with theoretical calculations.

Oxidative annulation and C-H activation represent modern, atom-economical strategies for synthesizing functionalized pyrroles. nih.govchemistryviews.org A novel method for preparing pyrrole-2-carbaldehyde derivatives involves an iodine/copper-mediated oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters. organic-chemistry.orgacs.org Mechanistic studies, including labeling experiments, have shed light on this complex transformation. organic-chemistry.org It was determined that the aldehyde oxygen atom originates from molecular oxygen (O₂). organic-chemistry.orgacs.org

The proposed mechanism for this reaction proceeds through several key steps: organic-chemistry.org

Iodination: The aryl methyl ketone undergoes iodination.

Kornblum Oxidation: The resulting intermediate is oxidized to an α-ketoaldehyde (e.g., phenylglyoxal).

Condensation: The α-ketoaldehyde condenses with an enaminone intermediate (formed from the arylamine and acetoacetate ester).

Cyclization: An intramolecular cyclization occurs to form the pyrrole ring.

Oxidative Aromatization: The final step is an oxidative aromatization to yield the stable pyrrole-2-carbaldehyde product.

Related C-H activation strategies often involve transition metal catalysis. researchgate.net For example, palladium-catalyzed oxidative annulation has been used to construct indole (B1671886) rings from pyrrole precursors, proceeding through a domino sequence of C-H olefination, cycloaddition, and dehydrogenative aromatization. rsc.org

Multi-component reactions (MCRs), where three or more reactants combine in a single operation, offer an efficient route to complex molecules like polysubstituted pyrroles. bohrium.com These reactions are valued for their high bond-forming efficiency and atom economy. bohrium.com

One such approach is an organocatalyzed, pseudo-[3+2] annulation reaction. The proposed mechanism involves the initial formation of an imine, which then participates in a direct Mannich reaction with glutaraldehyde. nih.gov This is followed by a cyclization step and, finally, a regioselective oxidation to furnish the pyrrole product. nih.gov

Another MCR for synthesizing 2,3,5-trisubstituted pyrroles involves the reaction of arylacetylenes and β-enaminones mediated by iodine. nih.gov The mechanism is believed to start with the α-iodination of the alkyne, followed by a Kornblum oxidation to create a dicarbonyl intermediate. nih.gov This intermediate then undergoes condensation with the β-enaminone, leading to intramolecular cyclization and dehydration to form the final pyrrole ring. nih.gov

Controlling the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the 3D orientation of the product) is a central goal in organic synthesis. Theoretical studies are instrumental in understanding and predicting these outcomes.

Regioselectivity: The substitution pattern on the pyrrole ring can dramatically influence the outcome of subsequent reactions. For example, in polyfunctionalized pyrroles, an N-alkyl derivative can direct nucleophilic substitution to the 5-position, whereas the corresponding N-unsubstituted pyrrole reacts via condensation at the 2-carbaldehyde group. researchgate.net In C-H activation, catalyst control is key to achieving unusual regioselectivity. While functionalization of pyrroles typically occurs at the α-position (C2 or C5), specific rhodium catalysts have been developed to achieve selective arylation at the otherwise less reactive β-position (C3 or C4). acs.org

Stereoselectivity: Computational studies, particularly using DFT, have been successfully applied to rationalize the origins of stereoselectivity in reactions involving pyrrole-like structures. For example, in proline-catalyzed aldol (B89426) reactions, the enantioselectivity can be accurately predicted by analyzing the transition state energies of competing reaction pathways. researchgate.net Key factors influencing the outcome include hydrogen bonding and the specific conformation (puckering) of the pyrrolidine (B122466) ring in the transition state. researchgate.net While not directly studying 1-isopropyl-1H-pyrrole-2-carbaldehyde, these studies provide a clear framework for how theoretical models can be used to understand and design stereoselective transformations for this class of compounds. The development of enantioselective cycloadditions involving pyrrole-2-methides further highlights the successful application of these principles in practice. nih.gov

Applications of 1 Isopropyl 1h Pyrrole 2 Carbaldehyde As a Synthetic Building Block

Intermediate in the Synthesis of Complex Organic Molecules

N-substituted pyrrole-2-carbaldehydes are widely recognized as key intermediates in the construction of complex organic molecules. The aldehyde functionality can undergo a wide range of reactions, including nucleophilic additions, condensations, and oxidations, to introduce new functional groups and extend the carbon skeleton. The pyrrole (B145914) ring itself can be further functionalized through electrophilic substitution reactions. The N-isopropyl group, while sterically more demanding than a methyl group, can influence the reactivity and solubility of the molecule and its derivatives.

Precursor for Other Heterocyclic Compounds

The transformation of 1-Isopropyl-1H-pyrrole-2-carbaldehyde into other heterocyclic systems is a significant area of its potential application. The combination of the pyrrole ring and the aldehyde group allows for various cyclization strategies to build fused or linked heterocyclic frameworks.

While direct studies involving this compound in the synthesis of oligopyrrole macrocycles are not prominent, the general methodology often involves the condensation of pyrrole-containing units. In principle, this compound could be utilized in acid-catalyzed condensation reactions with pyrrole or other pyrrolic precursors to form dipyrromethanes and subsequently more complex oligopyrrolic structures, which are the fundamental components of macrocycles like porphyrins and their analogues. The isopropyl group would be expected to modify the solubility and conformational properties of the resulting macrocycles.

N-substituted pyrrole-2-carbaldehydes are valuable precursors for the synthesis of pyrrole-fused polyheterocyclic frameworks. These syntheses often involve condensation reactions followed by intramolecular cyclizations. For instance, reactions with active methylene (B1212753) compounds can lead to the formation of various fused systems. The specific reaction pathways and the resulting heterocyclic systems would be dependent on the reaction partners and conditions employed.

The synthesis of indolizines and related structures is a well-documented application of N-substituted pyrrole-2-carbaldehydes. These reactions typically proceed through the formation of a pyridinium (B92312) ylide from a suitable pyridine (B92270) derivative, which then undergoes a 1,3-dipolar cycloaddition with an appropriate dipolarophile. Alternatively, tandem reactions involving N-substituted pyrrole-2-carbaldehydes can lead to these fused nitrogen-containing heterocycles. While specific examples with the 1-isopropyl derivative are scarce, its participation in such synthetic routes is chemically plausible.

Role in the Chemical Synthesis of Natural Product Analogues

Pyrrole-containing compounds are prevalent in a vast number of natural products with diverse biological activities. N-substituted pyrrole-2-carbaldehydes serve as important synthons for the preparation of analogues of these natural products. By modifying the substitution pattern on the pyrrole ring, chemists can systematically alter the biological properties of the target molecules. This compound could be employed to introduce a specific lipophilic and sterically defined group into a natural product scaffold, allowing for the exploration of structure-activity relationships.

Application in Materials Science Research (as precursors to functional materials)

The pyrrole moiety is a key component in various functional organic materials, including conducting polymers and organic dyes. The polymerization of pyrrole derivatives can lead to materials with interesting electronic and optical properties. While the direct application of this compound in materials science is not well-documented, it could potentially serve as a precursor to monomers for the synthesis of functional polymers. The aldehyde group offers a handle for further chemical modification to tune the properties of the resulting materials.

Development of Chemical Probes and Tools in Research

The functionalized pyrrole core of this compound serves as a valuable scaffold in the synthesis of sophisticated chemical probes and tools essential for modern scientific research. Its inherent structural features, particularly the reactive aldehyde group, allow for its incorporation into larger, more complex molecular architectures designed to investigate biological systems and chemical processes.

A primary application of this compound is in the development of fluorescent probes. The pyrrole-2-carbaldehyde moiety is a well-established precursor for the synthesis of boron-dipyrromethene (BODIPY) dyes. researchgate.net These dyes are renowned for their excellent photophysical properties, including high fluorescence quantum yields, sharp emission peaks, and good chemical and photostability, making them ideal for use as fluorescent labels and sensors. nih.govbohrium.com

The general synthesis of a symmetric BODIPY dye involves the acid-catalyzed condensation of two equivalents of a pyrrole derivative with one equivalent of an aldehyde, followed by oxidation and subsequent complexation with a boron source, typically boron trifluoride etherate (BF₃·OEt₂). In this synthetic scheme, this compound can react with another pyrrole molecule to form the dipyrromethene core, which is the fundamental structure of BODIPY dyes.

The presence of the N-isopropyl group on the pyrrole ring of this compound can influence the properties of the resulting fluorescent probe. This alkyl substituent can enhance the solubility of the dye in nonpolar environments, which is advantageous for studying biological membranes or for applications in organic solvents. Furthermore, the steric bulk of the isopropyl group can affect the solid-state packing and aggregation behavior of the dye, potentially leading to probes with tailored photophysical properties for specific imaging applications.

While direct literature on the use of this compound for specific, named chemical probes is not extensively detailed, its utility can be inferred from the broad applicability of substituted pyrrole-2-carbaldehydes in the synthesis of fluorescent tools. The versatility of the aldehyde group allows for its reaction with a wide range of nucleophiles, enabling the construction of diverse molecular probes for various research needs.

Below is a table illustrating the potential characteristics of a hypothetical BODIPY-based chemical probe synthesized from this compound, based on the known properties of similar dyes.

| Property | Potential Characteristic | Rationale |

| Fluorophore Class | Boron-dipyrromethene (BODIPY) | Synthesized from a pyrrole-2-carbaldehyde precursor. |

| Solubility | Enhanced in nonpolar media | Due to the presence of the N-isopropyl group. |

| Potential Applications | Fluorescent labeling, bioimaging, chemical sensing | Based on the general applications of BODIPY dyes. frontiersin.org |

| Synthetic Precursor | This compound | Provides the core pyrrolic structure. |

Detailed research into the synthesis and characterization of specific probes derived from this compound would be necessary to fully elucidate their unique spectroscopic properties and suitability for various research applications. However, based on established synthetic methodologies for related compounds, it is a promising building block for the creation of novel chemical tools. researchgate.net

Origins and Chemical Pathways of Pyrrole 2 Carbaldehyde Skeletons

Non-Enzymatic Formation Pathways (e.g., Maillard Reaction)

It is widely accepted that many 2-formylpyrroles, particularly those with a 5-hydroxymethyl group, are not secondary metabolites in the traditional sense but rather products of non-enzymatic browning or Maillard reactions. rsc.org This hypothesis is supported by early chemical studies that isolated these compounds directly from reaction mixtures of reducing sugars and amines. rsc.org The Maillard reaction is a complex cascade of chemical reactions that occurs when amino acids and reducing sugars are heated, leading to a variety of flavor and color compounds, including pyrrole-2-carbaldehydes. rsc.orgnih.gov Three 2-substituted pyrroles, including pyrrole-2-carboxaldehyde, have been identified as products of the Maillard browning reaction. sigmaaldrich.com

A proposed mechanism for this non-enzymatic formation suggests that 2-formylpyrroles are generated from the condensation of amines with 3-deoxy-D-glucosone (3-DG), a key intermediate in the Maillard reaction. rsc.org This process begins with the N-glycosylation of the amine, followed by a series of steps including tautomerization, dehydration, and cyclization to furnish the final pyrrole-2-carbaldehyde structure. researchgate.net

The direct chemical condensation of carbohydrates with primary amines or amino acids is a fundamental pathway for synthesizing the pyrrole-2-carbaldehyde skeleton. nih.gov This reaction can occur under relatively mild, acidic conditions, suggesting it may also take place under physiological conditions over extended periods. nih.govmdpi.com

Researchers have developed practical, one-pot methods for converting carbohydrates into N-substituted pyrrole-2-carbaldehydes. researchgate.net One such method involves reacting a carbohydrate like D-glucose with a primary amine in the presence of oxalic acid in dimethyl sulfoxide (B87167) (DMSO) at 90°C. researchgate.net This modified Maillard reaction variant expeditiously produces the desired pyrrole-2-carbaldehyde skeleton. researchgate.net The reaction is versatile, accommodating various primary amines and reducing sugars such as D-galactose and D-fructose, although yields may vary. rsc.org For instance, reacting D-glucose with amino acids like γ-aminobutyric acid (GABA) can yield compounds such as γ-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-butyric acid. nih.gov

| Carbohydrate | Amine/Amino Acid | Key Reagents/Conditions | Resulting Product Type | Reference |

|---|---|---|---|---|

| D-Glucose | Primary Amines (e.g., L-alanine methyl ester) | Oxalic acid, DMSO, 90°C | N-substituted 5-hydroxymethylpyrrole-2-carbaldehydes | researchgate.net |

| D-Ribose | L-amino acids | Not specified | Pyrrole-2-carbaldehydes | researchgate.net |

| D-Glucose | γ-aminobutyric acid (GABA) | Maillard reaction conditions | γ-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-butyric acid | nih.gov |

| D-Glucose, D-Galactose, D-Fructose | Methylamine, Ethylamine, Butylamine | Heating | N-Alkyl-5-(hydroxymethyl)-1H-pyrrole-2-carbaldehydes | rsc.org |

Identification in Complex Chemical Mixtures (e.g., Bio-oils, Food Products)

Pyrrole-2-carbaldehyde and its derivatives are frequently identified as components of complex chemical mixtures, particularly in food products where they contribute to aroma and flavor profiles. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and other mass spectrometry methods are indispensable for their detection and characterization. mdpi.comnih.gov

These compounds have been detected in a wide array of foods, including raw cane sugar, roasted chicory root, various teas, blackberries, asparagus, and beer. mdpi.comhmdb.ca In a study on radiation-bred wheat lines, non-targeted NMR-based metabolomics analysis of bran extracts identified five distinct pyrrole-2-carbaldehydes as chemical markers that distinguished the mutant lines. nih.govacs.org

| Food Product | Identified Compound(s) | Analytical Method | Reference |

|---|---|---|---|

| Raw Cane Sugar | Py-2-Cs with a cyclic lactone structure | GC-MS | mdpi.com |

| Roasted Chicory Root (Cichorium intybus L.) | Three Py-2-C lactones | NMR, IR, UV, MS | mdpi.com |

| Wheat Bran | Five different pyrrole-2-carbaldehydes | NMR, MS | nih.govacs.org |

| Teas (Camellia sinensis) | 1H-Pyrrole-2-carboxaldehyde | Not specified | hmdb.ca |

| Blackberries (Rubus) | 1H-Pyrrole-2-carboxaldehyde | Not specified | hmdb.ca |

| Beer | 1H-Pyrrole-2-carboxaldehyde | Not specified | hmdb.ca |

Pyrrole-2-carbaldehyde derivatives are widespread in nature and have been isolated and chemically characterized from a diverse range of biological sources. nih.govmdpi.comnih.gov

Fungal Sources : A pyrrole-2-carbaldehyde compound was isolated from the extract of the fungus Mycoleptodonoides aitchisonii. nih.gov While the related compound pyrrole-2-carboxylic acid has been identified in Lysobacter species, which are bacteria known to interact with fungi, this highlights the role of such skeletons in microbial ecosystems. mdpi.com

Plant Sources : A significant number of these compounds have been identified in plants. Six new pyrrole-2-carbaldehyde derived alkaloids, named dahurines A-F, were isolated from the roots of Angelica dahurica. nih.gov Their structures were elucidated using extensive spectroscopic data, including 1D and 2D NMR, IR, HRESIMS, and calculated electronic circular dichroism (ECD). nih.gov Other plant sources include the mangrove plant Aegiceras corniculatum, roasted chicory root, Capparis spinosa, and Nicotiana tabacum. mdpi.comnih.gov

Microbial and Marine Sources : Pyrrole-2-carbaldehydes are also found in various microorganisms and marine life. Several saturated and unsaturated 3-alkyl-pyrrole-2-carbaldehyde derivatives were isolated from the marine sponge Oscarella lobularis, with their structures determined by NMR and MS. mdpi.com Another marine sponge, Laxosuberites sp., was also found to contain these types of compounds. mdpi.com Furthermore, recent biotechnological approaches have demonstrated the production of pyrrole-2-carbaldehyde from pyrrole (B145914) using enzymes from bacteria such as Pseudomonas aeruginosa and Segniliparus rotundus. researchgate.net

| Source Type | Organism | Compound(s) Identified | Reference |

|---|---|---|---|

| Fungus | Mycoleptodonoides aitchisonii | A Pyrrole-2-carbaldehyde derivative | nih.gov |

| Plant | Angelica dahurica (roots) | Dahurines A-F (pyrrole 2-carbaldehyde derived alkaloids) | nih.gov |

| Plant | Aegiceras corniculatum (mangrove) | Two Pyrrole-2-carbaldehyde derivatives | mdpi.com |

| Marine Sponge | Oscarella lobularis | Saturated and unsaturated 3-alkyl-Py-2-C derivatives | mdpi.com |

| Bacterium | Pseudomonas aeruginosa / Segniliparus rotundus | Pyrrole-2-carbaldehyde (biosynthesized) | researchgate.net |

Q & A

Q. What are the common synthetic routes for 1-isopropyl-1H-pyrrole-2-carbaldehyde?

The compound can be synthesized via modified pyridinium iodide salt reactions, as demonstrated for structurally similar pyrrole-2-carbaldehydes. For example, procedure B in Ke Xu and Wenjing Li's work involves alkylation of pyridinium salts followed by formylation, yielding derivatives like 1-methyl-5-(3-methylpentan-2-yl)-1H-pyrrole-2-carbaldehyde (86% yield) and 5-cyclohexyl-1-methyl-1H-pyrrole-2-carbaldehyde (69% yield) . Key steps include optimizing reaction time, solvent systems (e.g., petroleum ether/ethyl acetate for TLC monitoring), and temperature to minimize side products.

Q. Which spectroscopic methods are optimal for characterizing this compound?

- NMR Spectroscopy : and NMR are critical for confirming regioselectivity and substituent effects. For instance, the aldehyde proton in related compounds appears as a singlet near δ 9.41 ppm, while pyrrole ring protons show coupling patterns (e.g., δ 6.86 ppm, ) .

- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., observed [M+H] at 194.1542 vs. calculated 194.1539 for CHNO) .

- X-ray Crystallography : Programs like SHELXL (via the SHELX suite) refine crystal structures, resolving ambiguities in stereochemistry or bond lengths .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for pyrrole-2-carbaldehyde derivatives?

Contradictions may arise from solvent effects, tautomerism, or impurities. For example:

- Solvent Polarity : Chemical shifts vary in CDCl vs. DMSO-d; replicate experiments under identical conditions are essential.

- Tautomeric Equilibria : Pyrrole aldehydes may exhibit keto-enol tautomerism, detectable via -NMR exchange experiments or temperature-dependent studies .

- Impurity Peaks : Compare HRMS and NMR integrations (e.g., residual ethyl acetate in 's synthesis caused extra peaks at δ 4.1 ppm) .

Q. What strategies optimize reaction yields for this compound synthesis?

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C or CuI) may enhance alkylation efficiency.

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates.

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during formylation, as seen in the 86% yield for compound 16 vs. 28% for compound 18 .

Q. How can computational methods aid in predicting electronic properties of pyrrole-2-carbaldehydes?

- DFT Calculations : Density functional theory models (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps, correlating with UV-Vis absorption (e.g., λ ≈ 270 nm for pyrrole-2-carbaldehyde derivatives) .

- Molecular Dynamics : Simulate solvent interactions to rationalize NMR chemical shifts or crystallographic packing .

Q. What challenges arise in crystallographic refinement of pyrrole-2-carbaldehydes?

- Disorder in Crystal Lattices : Isopropyl groups may exhibit positional disorder; SHELXL's PART instruction can model partial occupancies .

- Hydrogen Bonding Networks : Weak C–H···O interactions between aldehyde groups require high-resolution data (<1.0 Å) for accurate refinement .

Methodological Guidance

Q. How to validate purity for intermediates in multi-step syntheses?

- TLC Monitoring : Use petroleum ether/ethyl acetate (20:1 v/v) to track reaction progress (R ≈ 0.3–0.5 for pyrrole aldehydes) .

- Combined Spectroscopy : Cross-validate NMR, HRMS, and IR data to confirm absence of unreacted starting materials.

Q. What are best practices for handling air-sensitive intermediates?

- Inert Atmosphere : Use Schlenk lines or gloveboxes for alkylation steps to prevent oxidation.

- Low-Temperature Quenching : Add reactions to ice-cold aqueous solutions to stabilize reactive aldehyde groups .

Data Contradiction Analysis

Q. How to address discrepancies between experimental and computational 13C^{13}C13C NMR shifts?

- Solvent Corrections : Apply PCM (Polarizable Continuum Model) in DFT calculations to account for solvent dielectric effects.

- Conformational Sampling : Rotamer populations (e.g., isopropyl group orientation) may shift carbonyl carbons by 1–2 ppm; compare Boltzmann-weighted averages to experimental data .

Q. Why might X-ray structures conflict with solution-phase NMR geometries?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.